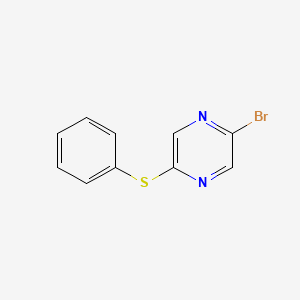

2-Bromo-5-(phenylthio)pyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in contemporary chemical research, primarily due to their diverse biological activities. mdpi.commdpi.comnih.gov These compounds form the core scaffold of numerous natural products and synthetic molecules with applications in pharmaceuticals and agrochemicals. mdpi.com The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to the molecules in which it is found.

Researchers have extensively explored pyrazine derivatives for their potential as anticancer, antibacterial, antifungal, and antiviral agents. mdpi.comthepharmajournal.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other intermolecular interactions, which is crucial for the binding of these molecules to biological targets. nih.gov The versatility of the pyrazine scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to enhance their biological efficacy.

Structural Features and Chemical Environment of 2-Bromo-5-(phenylthio)pyrazine

This compound possesses a distinct molecular architecture that combines three key functional components: the pyrazine core, a bromine substituent, and a phenylthio (thiophenol) group. The pyrazine ring provides a stable aromatic platform. The bromine atom, a halogen, is a well-known functional group in organic synthesis, often serving as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. The phenylthio group introduces a flexible, sulfur-containing aromatic moiety.

The interplay of these structural features defines the chemical reactivity of this compound. The electron-withdrawing nature of the pyrazine ring and the bromine atom can influence the electron density of the entire molecule, impacting its reactivity and potential biological interactions.

Basic physicochemical properties of this compound have been reported, primarily from chemical supplier databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrN2S | nih.govresearchgate.net |

| Molecular Weight | 267.14 g/mol | nih.govresearchgate.net |

| Predicted Boiling Point | 379.4 ± 42.0 °C | nih.gov |

| Predicted Density | 1.63 ± 0.1 g/cm3 | nih.gov |

Rationale and Identified Research Gaps in the Investigation of this compound

The rationale for investigating this compound likely stems from its potential as an intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromine atom makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse molecular libraries for drug discovery and materials science.

Despite this potential, a significant research gap exists in the scientific literature concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, and evaluation of its biological or material properties. This lack of data presents a clear opportunity for further investigation to unlock the full potential of this compound.

Overview of Research Approaches and Methodologies Applied to this compound

Given the absence of specific research on this compound, the methodologies for its study can be inferred from research on analogous compounds. The synthesis of this compound would likely involve the reaction of a di-substituted pyrazine, such as 2,5-dibromopyrazine (B1339098), with thiophenol or its corresponding thiolate. nih.gov This type of reaction falls under the category of nucleophilic aromatic substitution. mdpi.comnih.gov

Characterization of the synthesized compound would employ standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure. Mass spectrometry would confirm the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present. For a definitive three-dimensional structure, X-ray crystallography would be the method of choice.

Once synthesized and characterized, this compound could be subjected to a variety of screening assays to determine its biological activity. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide insights into its electronic structure, reactivity, and potential interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

767342-33-6 |

|---|---|

Molecular Formula |

C10H7BrN2S |

Molecular Weight |

267.15 g/mol |

IUPAC Name |

2-bromo-5-phenylsulfanylpyrazine |

InChI |

InChI=1S/C10H7BrN2S/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

MFOPNDSLEFEENV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=C(C=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Phenylthio Pyrazine

Retrosynthetic Analysis and Key Disconnections for 2-Bromo-5-(phenylthio)pyrazine

A retrosynthetic analysis of this compound identifies two primary disconnections that form the basis of the most logical synthetic strategies. bluffton.edu The most apparent disconnections are at the Carbon-Bromine (C-Br) and Carbon-Sulfur (C-S) bonds on the pyrazine (B50134) ring.

C-Br Bond Disconnection: This approach suggests that the bromine atom can be introduced onto a pre-existing 2-(phenylthio)pyrazine scaffold. This retrosynthetic step leads to the precursor 2-(phenylthio)pyrazine . This strategy relies on the development of effective bromination methods for substituted pyrazines.

C-S Bond Disconnection: Alternatively, the phenylthio- group can be installed onto a brominated pyrazine precursor. This leads to two potential precursors: 2,5-dibromopyrazine (B1339098) or a selectively activated monobromopyrazine derivative. This pathway hinges on the regioselective nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

These two fundamental disconnections pave the way for the direct synthetic routes detailed in the subsequent sections.

Direct Synthetic Routes to this compound

The synthesis of this compound can be achieved through several direct routes, primarily involving the strategic introduction of the bromo and phenylthio substituents onto the pyrazine core.

Bromination Strategies for Phenylthiopyrazine Precursors

The synthesis of the target compound can commence with the bromination of a 2-(phenylthio)pyrazine precursor. The phenylthio group is an ortho-, para-director in electrophilic aromatic substitution; however, the pyrazine ring is inherently electron-deficient, making direct electrophilic bromination challenging. More potent brominating agents and specific reaction conditions are often necessary.

One plausible approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, a common reagent for the bromination of heterocyclic compounds. rsc.org The reaction would likely be carried out in an aprotic solvent, and the regioselectivity would be influenced by the electronic nature of the pyrazine ring and the directing effect of the phenylthio group.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-(phenylthio)pyrazine | N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CCl₄, CH₂Cl₂) | This compound | rsc.org |

It is important to note that direct bromination of the pyrazine ring can sometimes lead to a mixture of products, and optimization of the reaction conditions is crucial to achieve high selectivity for the desired 5-position.

Thiolation Strategies for Bromopyrazine Precursors

A more common and often more controlled approach involves the thiolation of a di- or mono-brominated pyrazine precursor. The primary starting material for this strategy is often 2,5-dibromopyrazine .

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where thiophenol or its corresponding thiolate attacks the electron-deficient pyrazine ring, displacing one of the bromine atoms. dalalinstitute.comlibretexts.orgjuniperpublishers.com The regioselectivity of this reaction is a critical consideration. In the case of 2,5-dibromopyrazine, the two bromine atoms are in electronically equivalent positions. However, the introduction of the first phenylthio group will influence the reactivity of the remaining bromine atom.

Studies on related 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is dependent on the electronic nature of the substituent at the 2-position. researchgate.netnih.govacs.org An electron-donating group tends to direct the incoming nucleophile to the 3-position, while an electron-withdrawing group directs it to the 5-position. While the phenylthio group is generally considered to be ortho-, para-directing in electrophilic reactions, its influence in nucleophilic substitutions on an electron-deficient ring like pyrazine can be more complex.

A typical procedure would involve reacting 2,5-dibromopyrazine with thiophenol in the presence of a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic thiophenolate anion.

| Precursor | Reagent | Base | Solvent | Product | Reference |

| 2,5-Dibromopyrazine | Thiophenol | K₂CO₃ or NaH | DMF or THF | This compound |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be adapted for C-S bond formation. urfu.ruresearchgate.netdokumen.pub These methods can offer milder reaction conditions and broader substrate scope. A palladium catalyst, in conjunction with a suitable ligand, can facilitate the coupling of 2,5-dibromopyrazine with thiophenol.

| Precursor | Reagent | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 2,5-Dibromopyrazine | Thiophenol | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos or dppf | Cs₂CO₃ or NaOtBu | Toluene (B28343) or Dioxane | This compound | urfu.ruresearchgate.netdokumen.pub |

The synthesis of the key precursor, 2,5-dibromopyrazine, can be achieved from 2-aminopyrazine (B29847) through a two-step process involving initial bromination to 2-amino-5-bromopyrazine, followed by a Sandmeyer-type reaction. guidechem.com

Multi-Component and Tandem Reaction Approaches to this compound

Currently, there is a lack of specific literature detailing multi-component or tandem reaction approaches that directly yield this compound in a single synthetic operation. Such strategies, while synthetically elegant and efficient, would require the carefully orchestrated assembly of multiple starting materials. nih.gov The development of such a reaction would be a significant contribution to the synthesis of substituted pyrazines.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound.

For the bromination of 2-(phenylthio)pyrazine , key parameters to optimize include:

Brominating Agent: While NBS is a common choice, other reagents like dibromoisocyanuric acid could be explored for enhanced reactivity. organic-chemistry.org

Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Non-polar aprotic solvents are generally preferred.

Temperature: Careful control of the reaction temperature is necessary to prevent over-bromination or side reactions.

Catalyst: The use of a Lewis acid or a protic acid catalyst might be necessary to activate the pyrazine ring towards electrophilic attack.

For the thiolation of 2,5-dibromopyrazine , optimization efforts should focus on:

Base: The choice and stoichiometry of the base are critical for the deprotonation of thiophenol without promoting side reactions.

Solvent: Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions.

Temperature and Reaction Time: These parameters need to be carefully monitored to ensure monosubstitution and prevent the formation of the disubstituted product.

Catalyst and Ligand (for Pd-catalyzed reactions): The selection of the palladium precursor and the phosphine (B1218219) ligand is crucial for achieving high catalytic activity and selectivity.

A systematic study of these variables, for instance, using design of experiments (DoE), would be beneficial for identifying the optimal conditions for the synthesis.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound can be understood through the lens of established reaction mechanisms.

The bromination of 2-(phenylthio)pyrazine likely proceeds through an electrophilic aromatic substitution mechanism. Despite the deactivating nature of the pyrazine ring, the phenylthio substituent can activate the ring towards electrophilic attack at the ortho and para positions. The attack of the bromonium ion (generated from the brominating agent) at the C5 position of the pyrazine ring would lead to a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation would then yield the final product. Computational studies could provide further insight into the transition state energies and the regioselectivity of this reaction.

The thiolation of 2,5-dibromopyrazine via nucleophilic aromatic substitution (SNAr) is proposed to occur through a two-step addition-elimination mechanism. dalalinstitute.comlibretexts.orgnih.gov The nucleophilic thiophenolate anion adds to one of the bromine-bearing carbon atoms of the pyrazine ring, forming a Meisenheimer-like intermediate. This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient pyrazine ring. In the subsequent elimination step, the bromide ion is expelled, restoring the aromaticity of the pyrazine ring and yielding the monosubstituted product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, and a detailed kinetic and computational analysis would be required to definitively distinguish between a stepwise and a concerted pathway for this specific reaction. nih.gov

In the case of palladium-catalyzed thiolation, the mechanism is believed to involve a catalytic cycle consisting of oxidative addition of the 2,5-dibromopyrazine to the Pd(0) catalyst, followed by coordination of the thiolate, and finally, reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of its production. While specific green synthetic routes for this exact compound are not widely published, an analysis of the proposed conventional synthetic pathways through the lens of the twelve principles of green chemistry reveals significant opportunities for improvement.

The conventional synthesis, likely proceeding through a 2,5-dibromopyrazine intermediate followed by nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, presents several areas for green innovation, particularly concerning catalysis, solvent choice, and atom economy.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions are inherently more aligned with this principle than stoichiometric reactions. rsc.org These catalytic cycles, which include Suzuki, Stille, and Buchwald-Hartwig reactions, allow for the formation of the C-S bond with only a small amount of a palladium complex, which can theoretically be recovered and reused. unibo.it This contrasts with methods that might require stoichiometric amounts of activating reagents that are consumed in the reaction.

Safer Solvents and Auxiliaries: A major focus of green chemistry is the reduction or replacement of hazardous solvents. rsc.org

SNAr Reactions: Traditional SNAr reactions often employ dipolar aprotic solvents such as DMF, NMP, and DMAc. acs.org These solvents have been identified as having reproductive toxicity and other environmental concerns. Greener alternatives that have been successfully used for SNAr reactions on heteroaromatics include polyethylene (B3416737) glycol (PEG-400), which is biodegradable and non-toxic. nih.gov Other promising bio-based solvents include Cyrene (dihydrolevoglucosenone) and various ethers like 2-MeTHF, which has a better life-cycle assessment than THF. acsgcipr.org In some cases, reactions can even be performed in water using micellar catalysis with "designer" surfactants like TPGS-750-M, which can facilitate the reaction of various nucleophiles, including sulfur-based ones, at or near room temperature. nih.gov

Palladium-Catalyzed Cross-Coupling: These reactions have also traditionally been carried out in organic solvents like toluene or 1,4-dioxane. acs.org Research has shown that greener solvents such as ethyl acetate, 2-MeTHF, and t-amyl alcohol can be excellent alternatives. acs.org Furthermore, the development of water-soluble ligands and surfactants has enabled efficient palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, to be performed in water. nih.gov γ-Valerolactone (GVL), a bio-based solvent, has also been shown to be an effective medium for copper-free Sonogashira couplings, a type of palladium-catalyzed reaction. beilstein-journals.org

Energy Efficiency: Many of the conventional procedures for the synthesis of pyrazine derivatives require heating for extended periods. smolecule.com The use of microwave irradiation, as demonstrated in some palladium-catalyzed desulfitative couplings of pyrazinones, can significantly reduce reaction times from hours to minutes, thereby saving energy. researchgate.netnih.gov Conducting reactions at ambient temperature, as enabled by highly active catalysts or micellar catalysis in water, is another key strategy for improving energy efficiency. nih.govnih.gov

Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum proportion of the atoms from the reactants is incorporated into the final product. The proposed synthetic routes can be evaluated based on this principle. For instance, a direct C-H functionalization approach, if feasible, would be more atom-economical than a route involving a pre-functionalized starting material like a di-halo-pyrazine, as it would avoid the generation of salt byproducts. While not yet reported for this specific molecule, palladium-catalyzed direct C-H functionalization is a growing area in the synthesis of imidazo[1,2-a]pyrazines. nih.gov

Below is a table summarizing potential green improvements for the synthesis of this compound:

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Supporting Evidence |

|---|---|---|---|

| Catalysis | Use of stoichiometric reagents in some steps. | Employing palladium-catalyzed cross-coupling for C-S bond formation. | Palladium-catalyzed reactions are a cornerstone of modern synthesis, offering high efficiency. rsc.org |

| Safer Solvents | Use of dipolar aprotic solvents like DMF, NMP, DMAc, or toluene. | Water with micellar catalysis, PEG-400, 2-MeTHF, Cyrene, or γ-valerolactone. | Successful SNAr and cross-coupling reactions have been reported in these greener solvents. acs.orgnih.govacsgcipr.orgnih.govnih.govbeilstein-journals.org |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis or reactions at ambient temperature. | Microwave heating can drastically reduce reaction times. nih.gov Highly active catalysts can enable reactions at lower temperatures. nih.gov |

| Atom Economy | Synthesis via a di-halo intermediate with subsequent substitution. | Exploration of direct C-H functionalization of a bromo-pyrazine. | Direct C-H activation is an increasingly important strategy for atom-economical synthesis. nih.gov |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Reactivity and Functional Group Interconversions of 2 Bromo 5 Phenylthio Pyrazine

Reactivity of the Bromine Substituent in 2-Bromo-5-(phenylthio)pyrazine

The bromine atom at the 2-position of the pyrazine (B50134) ring is a key handle for synthetic modifications, primarily through cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.

Cross-Coupling Reactions Involving this compound (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. While specific literature examples for this exact substrate are scarce, the reactivity of similar bromo-substituted pyrazines and other heteroaromatics provides a strong basis for predicting its behavior in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

Stille Coupling: In a Stille reaction, the substrate would be coupled with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. This method is often noted for its high reactivity and yields. organic-chemistry.org

Heck Reaction: The Heck reaction would involve the coupling of this compound with an alkene to form a substituted pyrazine derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-pyrazine with a terminal alkyne, co-catalyzed by palladium and copper.

The following table illustrates the potential products from these cross-coupling reactions, based on general methodologies.

| Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-5-(phenylthio)pyrazine | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Tributyl(vinyl)stannane | 2-Vinyl-5-(phenylthio)pyrazine | Pd(PPh₃)₄ |

| Negishi | Phenylzinc chloride | 2-Phenyl-5-(phenylthio)pyrazine | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Heck | Styrene | 2-(2-Phenylvinyl)-5-(phenylthio)pyrazine | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira | Phenylacetylene | 2-(2-Phenylethynyl)-5-(phenylthio)pyrazine | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. This reactivity is enhanced by the presence of two nitrogen atoms in the ring. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide. These reactions are often promoted by heat. youtube.com

For instance, the reaction with a primary or secondary amine would yield the corresponding 2-amino-5-(phenylthio)pyrazine derivative. Similarly, treatment with sodium methoxide (B1231860) would be expected to produce 2-methoxy-5-(phenylthio)pyrazine.

| Nucleophile | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Morpholine | 2-(Morpholin-4-yl)-5-(phenylthio)pyrazine | Heat in a suitable solvent (e.g., DMF, NMP) |

| Sodium methoxide | 2-Methoxy-5-(phenylthio)pyrazine | Heat in methanol |

| Sodium thiophenoxide | 2,5-Bis(phenylthio)pyrazine | Heat in a polar aprotic solvent (e.g., DMF) |

Metal-Halogen Exchange Reactions and Subsequent Quenching of this compound

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that can convert the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. wikipedia.org Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in the formation of 2-lithio-5-(phenylthio)pyrazine. harvard.edu This highly reactive organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position. researchgate.netrsc.orgnih.govrsc.org

The success of this reaction depends on the stability of the resulting organometallic species and the absence of competing side reactions, such as nucleophilic attack on the pyrazine ring or reaction with the phenylthio group.

| Reagent Sequence | Electrophile | Potential Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C 2. Electrophile | DMF (N,N-Dimethylformamide) | 5-(Phenylthio)pyrazine-2-carbaldehyde |

| 1. n-BuLi, THF, -78 °C 2. Electrophile | CO₂ (Carbon dioxide) | 5-(Phenylthio)pyrazine-2-carboxylic acid |

| 1. n-BuLi, THF, -78 °C 2. Electrophile | CH₃I (Methyl iodide) | 2-Methyl-5-(phenylthio)pyrazine |

Reactivity of the Phenylthio Substituent in this compound

The phenylthio group offers additional avenues for synthetic transformations, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation Reactions of the Thioether Linkage in this compound

The thioether linkage in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For the conversion to a sulfoxide, a mild oxidizing agent such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures is typically employed. A patent for the synthesis of 2-bromo-5-(phenylsulfinyl)pyridine utilizes m-CPBA for a similar transformation. prepchem.com The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone, 2-bromo-5-(phenylsulfonyl)pyrazine.

These oxidized derivatives can have significantly different chemical and physical properties, including altered reactivity and potential biological activity. The sulfonyl group, in particular, is a strong electron-withdrawing group and can further activate the pyrazine ring towards nucleophilic attack.

| Oxidizing Agent | Stoichiometry | Potential Product |

|---|---|---|

| m-CPBA | ~1 equivalent | 2-Bromo-5-(phenylsulfinyl)pyrazine |

| m-CPBA or KMnO₄ | >2 equivalents | 2-Bromo-5-(phenylsulfonyl)pyrazine |

Desulfurization Strategies Applied to this compound

The phenylthio group can be removed through various desulfurization methods, effectively replacing the C-S bond with a C-H bond. A common method for the reductive desulfurization of aryl thioethers is treatment with Raney nickel. organic-chemistry.org Other methods include the use of other nickel-based reagents or molybdenum hexacarbonyl. organic-chemistry.org This reaction would convert this compound into 2-bromopyrazine. This transformation can be useful in synthetic sequences where the phenylthio group is used as a temporary directing or activating group and is no longer needed in the final target molecule.

Carbon-Sulfur Bond Cleavage Reactions of this compound

Reactivity of the Pyrazine Ring in this compound

The pyrazine ring is an electron-deficient aromatic system, which significantly influences its reactivity.

Electrophilic Aromatic Substitution (EAS) Potential of the Pyrazine Ring in this compound

Due to the presence of two deactivating nitrogen atoms, the pyrazine ring is generally resistant to electrophilic aromatic substitution. Any potential EAS would require harsh reaction conditions and would likely be directed by the existing substituents. The phenylthio group is an ortho-, para-director, while the bromo group is also an ortho-, para-director and a deactivator. The interplay of these electronic effects and the inherent electron deficiency of the pyrazine ring makes predicting the regioselectivity of any potential EAS challenging without experimental data.

Nucleophilic Addition to the Pyrazine Ring System of this compound

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Nucleophilic addition reactions, potentially followed by elimination or rearrangement, are more characteristic of pyrazine chemistry than EAS. The positions of nucleophilic attack would be influenced by the electron-withdrawing effects of the nitrogen atoms and the substituents.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Achieving selectivity in reactions involving this compound would be a key synthetic challenge.

Chemoselectivity: The molecule possesses multiple reactive sites: the C-Br bond, the C-S bond, and the pyrazine ring. Selective reaction at one site without affecting the others would require careful choice of reagents and conditions. For example, palladium-catalyzed cross-coupling reactions might selectively target the C-Br bond.

Regioselectivity: In reactions involving the pyrazine ring, the position of attack by a reagent would be determined by the combined electronic and steric effects of the bromo and phenylthio groups.

Stereoselectivity: For reactions that could introduce new chiral centers, controlling the stereochemical outcome would be a significant consideration, though no specific examples are documented for this compound.

Cascade and Multi-Step Reactions Utilizing this compound as a Synthetic Synthon

While this compound could theoretically serve as a building block in multi-step syntheses, no specific examples of its use in cascade or complex multi-step reactions are reported in the available literature. Its bifunctional nature, with two distinct leaving groups (bromo and potentially the phenylthio group), suggests its potential for sequential functionalization to build more complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Phenylthio Pyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-5-(phenylthio)pyrazine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework in solution.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) Applied to this compound

Two-dimensional NMR techniques are powerful methods for resolving complex spectral data and establishing correlations between different nuclei. acs.org For this compound, the following 2D NMR experiments would be crucial for a definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. In this compound, COSY would reveal the correlations between the protons on the pyrazine (B50134) ring and the protons on the phenyl ring, confirming their respective spin systems. For instance, the ortho, meta, and para protons of the phenyl group would show characteristic cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly bonded to carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in both the pyrazine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between the pyrazine protons and the carbon atoms of the phenylthio group, and vice versa, confirming the C-S and C-N linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY data would be instrumental in determining the preferred conformation of the phenylthio group relative to the pyrazine ring.

| Technique | Expected Correlations for this compound |

| COSY | Correlations between adjacent protons on the pyrazine ring (if any) and within the phenyl ring. |

| HSQC/HMQC | Direct one-bond correlations between pyrazine and phenyl protons and their attached carbons. |

| HMBC | Long-range correlations between pyrazine protons and phenylthio carbons, and between phenyl protons and the pyrazine carbon attached to sulfur. |

| NOESY | Through-space correlations between the protons of the pyrazine ring and the ortho-protons of the phenyl ring, indicating their spatial proximity. |

Solid-State NMR Studies of Crystalline and Amorphous Forms of this compound

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in the solid phase. This technique is particularly useful for characterizing different polymorphic forms (crystalline vs. amorphous) of a compound, which can exhibit distinct physical properties.

For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to variations in the local chemical environment and intermolecular packing.

Characterize Amorphous Content: The presence of broad resonances in an ssNMR spectrum can indicate the degree of amorphous content in a sample.

Probe Intermolecular Interactions: Techniques such as ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can provide information about the proximity of different molecular fragments in the solid state, shedding light on packing arrangements.

Detailed experimental solid-state NMR data for this compound has not been reported in the available scientific literature.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid with high precision.

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angles defining the orientation of the phenyl ring relative to the pyrazine ring.

Planarity: Determination of the planarity of the pyrazine and phenyl rings.

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions that govern the crystal packing.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). The table below indicates the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Molecular Geometry | Precise bond lengths (e.g., C-Br, C-S, C-N, C-C, C-H) and angles. |

| Torsion Angles | Defining the orientation of the phenylthio substituent. |

| Intermolecular Interactions | Details of any non-covalent interactions in the crystal lattice. |

Co-Crystallization Studies and Supramolecular Assembly of this compound

Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. This technique is widely used in crystal engineering to modify the physical properties of a substance.

For this compound, co-crystallization studies could be explored to:

Form Novel Supramolecular Architectures: The bromine atom and the sulfur atom, along with the aromatic rings, provide potential sites for non-covalent interactions such as halogen bonding, chalcogen bonding, and π-stacking.

Investigate Host-Guest Chemistry: The molecule could potentially act as a guest in a host-guest assembly or form complexes with other molecules.

No co-crystallization studies involving this compound have been reported in the surveyed literature.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. It is also invaluable for elucidating fragmentation pathways, which can provide structural information.

For this compound, HRMS would:

Confirm the Elemental Composition: An accurate mass measurement of the molecular ion would confirm the chemical formula C₁₀H₇BrN₂S.

Elucidate Fragmentation Patterns: By analyzing the fragment ions produced upon ionization (e.g., by electron impact), the key fragmentation pathways can be determined. This can help to confirm the connectivity of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum.

While a specific high-resolution mass spectrum for this compound is not available, a plausible fragmentation pattern would likely involve the cleavage of the C-S bond, the C-Br bond, and fragmentation of the pyrazine and phenyl rings. The table below outlines the expected major fragments.

| Fragment Ion | Plausible Structure/Loss |

| [M]⁺ | Molecular ion of this compound |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - C₆H₅S]⁺ | Loss of a phenylthio radical |

| [C₆H₅S]⁺ | Phenylthio cation |

| [C₄H₂N₂Br]⁺ | Bromopyrazine fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Bond Characterization and Functional Group Analysis of this compound

No experimental or computational FT-IR or Raman spectra for this compound have been reported in the available literature.

For context, the vibrational analysis of related, but distinct, molecules can offer a general understanding of the expected spectral regions for key functional groups. For instance, studies on pyrazine and its derivatives show characteristic ring stretching and bending vibrations. mdpi.comnih.gov In a hypothetical spectrum of this compound, one would anticipate:

Pyrazine Ring Vibrations: Multiple bands corresponding to C-H stretching, C-N stretching, and ring deformation modes.

Phenyl Group Vibrations: Characteristic C-H stretching and bending modes, as well as C-C stretching vibrations of the benzene (B151609) ring.

C-S and C-Br Vibrations: Stretching vibrations for the carbon-sulfur and carbon-bromine bonds would be expected at lower frequencies.

Without experimental data, a precise assignment of vibrational modes and a detailed characterization of bond strengths and electronic effects of the substituents are not possible.

Table 1: Hypothetical FT-IR and Raman Data for this compound (Note: The following table is a placeholder to illustrate the expected format, as no actual data could be found.)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Medium-Weak | Phenyl and Pyrazinyl C-H |

| C=N Stretch | 1600-1550 | 1600-1550 | Medium-Strong | Pyrazine ring |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | Medium-Strong | Phenyl and Pyrazine rings |

| C-S Stretch | 700-600 | 700-600 | Weak-Medium | Phenyl-S bond |

| C-Br Stretch | 600-500 | 600-500 | Medium-Strong | Pyrazinyl-Br bond |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties of this compound

There is no published experimental or calculated UV-Vis absorption or fluorescence emission data specifically for this compound.

The electronic spectrum of this compound would be influenced by the π-systems of the pyrazine and phenyl rings, as well as the electronic nature of the bromine and sulfur atoms. One would expect to observe π → π* transitions at shorter wavelengths and potentially n → π* transitions, characteristic of heteroaromatic systems, at longer wavelengths. researchgate.netmontana.edudntb.gov.ua The phenylthio substituent could lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. nih.gov However, without empirical data, the absorption maxima (λmax), molar absorptivity (ε), and any fluorescence properties (emission maxima, quantum yield, and lifetime) remain unknown.

Table 2: Hypothetical Electronic Spectroscopy Data for this compound (Note: This table is for illustrative purposes only, as no specific data is available.)

| Spectroscopic Parameter | Predicted Value | Conditions |

|---|---|---|

| λmax (UV-Vis) | Not Available | Not Available |

| Molar Absorptivity (ε) | Not Available | Not Available |

| λem (Fluorescence) | Not Available | Not Available |

| Fluorescence Quantum Yield (ΦF) | Not Available | Not Available |

| Fluorescence Lifetime (τ) | Not Available | Not Available |

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Phenylthio Pyrazine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 2-Bromo-5-(phenylthio)pyrazine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. uoa.gr

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uoa.gr For this compound, the electron-withdrawing nature of the pyrazine (B50134) ring and the bromo substituent, combined with the electron-donating potential of the sulfur atom in the phenylthio group, would create a complex interplay influencing the energies of the frontier orbitals.

Computational studies on other halogen-substituted pyrazine derivatives have shown that halogen substitution can lead to a decrease in the electrophilicity index, providing insights into their reactive nature. chemrxiv.org A hypothetical DFT calculation on this compound would likely reveal the localization of the HOMO and LUMO. The HOMO might be concentrated on the phenylthio group, particularly the sulfur atom with its lone pairs of electrons, while the LUMO could be distributed over the electron-deficient pyrazine ring. This distribution would suggest that the molecule could act as both an electron donor and acceptor at different sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Electrostatic Potential Surface (ESP) Analysis of this compound

The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an ESP analysis would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. The region around the sulfur atom in the phenylthio group would also exhibit a negative potential. Conversely, the hydrogen atoms of the phenyl and pyrazine rings would show positive potential. The bromine atom, being electronegative, would also contribute to the local electronic landscape. Such an analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

Reaction Mechanism Elucidation via Computational Pathways for this compound Derivatives

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For derivatives of this compound, computational studies could explore various reaction pathways, such as nucleophilic aromatic substitution (SNAr).

The bromine atom on the pyrazine ring is a potential leaving group in SNAr reactions. Computational studies on the SNAr reactions of other haloarenes have shown that the reaction can proceed through a concerted mechanism (cSNAr) or a classical two-step mechanism involving a Meisenheimer intermediate. nih.gov DFT calculations could be used to determine the preferred mechanism for the substitution of the bromine atom in this compound with various nucleophiles. nih.govnih.gov These calculations would involve locating the transition state structures and calculating the energy barriers for each step, providing valuable information for synthetic chemists looking to modify this scaffold.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The key flexible bond is the C-S bond connecting the pyrazine and phenyl rings, allowing for rotation of the phenyl group. Computational methods can be used to scan the potential energy surface as a function of the dihedral angle of this bond to identify the lowest energy conformers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for this compound

Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated and compared with experimental data for structural verification. This is particularly useful for complex molecules where spectral assignment can be challenging.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. chemrxiv.org These calculated frequencies can then be scaled to account for anharmonicity and systematic errors in the computational method, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. chemrxiv.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (pyrazine-H) | 8.0 - 8.5 ppm |

| 13C NMR Chemical Shift (C-Br) | 135 - 145 ppm |

| C-S Stretching Frequency | 680 - 720 cm-1 |

Note: These values are illustrative and would need to be confirmed by actual calculations and experimental validation.

Molecular Docking and Interaction Studies with Model Biological Targets (e.g., enzymes, receptors in in silico studies) for this compound Derivatives

Given that many pyrazine derivatives exhibit biological activity, often as kinase inhibitors, molecular docking is a valuable computational technique to explore the potential of this compound derivatives as therapeutic agents. tandfonline.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov

Derivatives of this compound could be docked into the active sites of various kinases to predict their binding affinity and mode of interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding. The results of docking studies can guide the design of new derivatives with improved potency and selectivity. For instance, the pyrazine nitrogen atoms could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic interactions within the active site. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.

Applications of 2 Bromo 5 Phenylthio Pyrazine As a Versatile Chemical Platform

Prospective Role as a Key Intermediate in Complex Organic Synthesis

The inherent functionalities of 2-Bromo-5-(phenylthio)pyrazine position it as a promising candidate for the synthesis of complex molecular frameworks. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the phenylthio group can be a site for further functionalization or can influence the electronic properties of the pyrazine (B50134) core.

Potential for Synthesis of Natural Product Analogs and Bioactive Scaffolds

Pyrazine rings are integral components of numerous natural products and biologically active molecules. While direct synthesis of natural product analogs using this compound has not been documented, its structure lends itself to the creation of novel scaffolds with potential therapeutic value. The bromine atom can be readily displaced or used in coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide array of substituents, thereby generating libraries of compounds for biological screening. The phenylthio group, through oxidation to the corresponding sulfoxide (B87167) or sulfone, could further modulate the solubility and electronic properties of the resulting molecules, which are key determinants of biological activity.

Envisioned Construction of Diverse Heterocyclic Systems and Polycyclic Architectures

The reactivity of the C-Br bond in this compound makes it an ideal starting point for the construction of more elaborate heterocyclic and polycyclic systems. Intramolecular cyclization reactions, following the introduction of a suitable side chain via the bromine atom, could lead to the formation of fused pyrazine systems. For instance, the introduction of an ortho-aminoaryl group via a Suzuki coupling could be followed by an intramolecular Buchwald-Hartwig amination to construct a pyrazino[2,3-b]quinoxaline scaffold. The phenylthio group can also participate in cyclization reactions or be cleaved to reveal a thiol, opening up further avenues for synthetic diversification.

Anticipated Application in Materials Science

The electron-deficient nature of the pyrazine ring, coupled with the potential for extended conjugation through the phenylthio group and further substitution at the bromine position, suggests that this compound could be a valuable precursor in the development of advanced materials.

A Precursor for Optoelectronic Materials

Derivatives of this compound are hypothetically suited for applications in optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Through palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the bromine position to create donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type chromophores. The electron-accepting pyrazine core, in conjunction with electron-donating groups, could lead to materials with tunable HOMO/LUMO energy levels, essential for efficient charge injection, transport, and light emission or absorption.

Table 1: Hypothetical Optoelectronic Properties of this compound Derivatives

| Derivative | Potential Application | Rationale |

| 2-(Carbazol-9-yl)-5-(phenylthio)pyrazine | OLED Host/Emissive Layer | Combination of electron-deficient pyrazine and hole-transporting carbazole. |

| 2-(Thiophen-2-yl)-5-(phenylthio)pyrazine | OPV Donor/Acceptor | Extended π-conjugation for light absorption and charge transport. |

| 2-(4-Methoxyphenyl)-5-(phenylthio)pyrazine | OLED Emissive Layer | Introduction of an electron-donating group to tune emission color. |

This table is illustrative and based on the known properties of similar chemical structures.

A Building Block for Polymer Synthesis and Macromolecular Architectures

The bifunctional nature of this compound makes it a potential monomer for polymerization reactions. Poly(pyrazine)s are known for their interesting electronic and photophysical properties. This monomer could be subjected to Yamamoto or Suzuki polycondensation reactions to yield conjugated polymers. The resulting macromolecules would feature a pyrazine-based backbone with pendant phenylthio groups, which could influence the polymer's solubility, morphology, and electronic characteristics.

Potential in Liquid Crystal Research and Mesophase Development

The introduction of calamitic (rod-like) or discotic (disk-like) mesogens onto the this compound core via the bromine atom could lead to novel liquid crystalline materials. The rigid pyrazine core, combined with flexible peripheral chains, is a common design strategy for creating liquid crystals. The polarity and polarizability of the pyrazine and phenylthio moieties could contribute to the formation of stable mesophases over a wide temperature range.

Utilization in Catalysis and Ligand Design

The unique electronic and structural characteristics of the this compound scaffold make it a valuable platform for the design of specialized ligands for catalysis. The presence of a bromine atom allows for facile modification through cross-coupling reactions, while the nitrogen atoms of the pyrazine ring and the sulfur atom of the phenylthio group provide potential coordination sites for metal centers.

Ligand Precursor for Transition Metal Catalysis Derived from this compound

While direct studies on the use of this compound as a ligand precursor are not extensively documented in publicly available literature, the principles of ligand design strongly suggest its potential. The bromine atom on the pyrazine ring is a key functional group that can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce phosphine (B1218219) or other coordinating moieties. For instance, reaction with a diarylphosphine oxide followed by reduction could yield a phosphine ligand. The resulting ligand, featuring a pyrazine ring, a phenylthio group, and a phosphine, would be a multidentate ligand capable of coordinating to transition metals like palladium, rhodium, or nickel.

While specific data for this compound is not available, a study on the synthesis of phenazines via palladium-catalyzed amination of bromoanilines demonstrates the utility of related bromo-aromatic compounds in forming new C-N bonds, a key step in creating more complex ligand structures. nih.gov Similarly, research on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reactions highlights the versatility of bromo-heterocycles in creating new C-C bonds. nih.govnih.gov These examples underscore the synthetic potential of the bromo-substituent on the pyrazine ring of the title compound for creating novel ligands.

Organocatalytic Applications of this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents another avenue for the application of this compound derivatives. While direct research on the organocatalytic applications of this specific compound is not prominent, its structural features suggest potential.

For instance, the pyrazine nitrogen atoms could be quaternized to form pyrazinium salts, which can act as phase-transfer catalysts or be employed in reactions requiring a Lewis acidic moiety. Furthermore, the phenylthio group could be oxidized to a sulfoxide or sulfone, introducing chirality at the sulfur atom. Such chiral sulfoxides have been utilized as organocatalysts in a variety of asymmetric transformations.

Although no specific examples involving this compound derivatives in organocatalysis were found, the broader class of pyrazine derivatives has been explored in various catalytic contexts, suggesting the potential for future research in this area.

Biological Activity in Model Systems (Strictly in vitro or non-human in vivo studies)

The structural motif of a pyrazine ring linked to a thioether is present in various biologically active compounds. This suggests that derivatives of this compound could exhibit a range of biological effects.

Enzyme Inhibition Studies in Recombinant Systems Using this compound Derivatives

Another study on pyrazine-2-carboxamide derivatives identified a potent inhibitor of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer. chemicalbook.com Although structurally different from this compound, these findings underscore the importance of the pyrazine core in interacting with enzyme active sites. The phenylthio group in this compound offers a vector for modification to explore interactions with different enzyme pockets.

Table 1: Enzyme Inhibition Data for Selected Pyrazine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Alkaline Phosphatase | 1.469 ± 0.02 | mdpi.com |

| Pyrazine-2-carboxamide derivatives | EML4-ALK | Potent Inhibition | chemicalbook.com |

Note: Data is for structurally related pyrazine derivatives, not direct derivatives of this compound.

Antimicrobial Activity against Pathogenic Microorganisms (in vitro) for this compound Analogs

The antimicrobial potential of pyrazine derivatives is an active area of research. While specific data for this compound analogs is limited, studies on related compounds provide valuable insights. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides were tested against extensively drug-resistant Salmonella Typhi. mdpi.com One of the synthesized compounds exhibited the highest antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com

Another study on novel pyrazole (B372694) analogues, which also contain a five-membered heterocyclic ring, reported significant antibacterial and antifungal activity. nih.gov For example, one compound showed excellent activity against Escherichia coli with a MIC of 0.25 μg/mL. nih.gov These findings suggest that heterocyclic compounds, including those with a pyrazine core, are promising scaffolds for the development of new antimicrobial agents. The lipophilicity and electronic properties imparted by the phenylthio group in this compound could be modulated to enhance antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazine and Related Heterocyclic Derivatives

| Compound Class | Microorganism | MIC | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Salmonella Typhi (XDR) | 6.25 mg/mL | mdpi.com |

| Pyrazole analogue | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole analogue | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazole analogue | Aspergillus niger | 1 μg/mL | nih.gov |

Note: Data is for structurally related derivatives, not direct analogs of this compound.

Agricultural Chemical Applications (e.g., herbicide, insecticide in vitro or on plants) of this compound Derivatives

Pyrazine derivatives have been investigated for their potential use in agriculture as herbicides and insecticides. researchgate.netopenresearchlibrary.org While specific studies on this compound derivatives in this context are not widely reported, research on analogous structures indicates the promise of this chemical class.

A review on pyrazine derivatives highlighted their evaluation for herbicidal activity, noting that the pyrazine ring can act as a bioisostere for naturally occurring compounds in plants. researchgate.net A study on pyrazole derivatives containing a phenylpyridine moiety, which shares some structural similarities with the target compound, revealed moderate herbicidal activities against several weed species in post-emergence treatments. nih.gov For example, some compounds demonstrated 50% inhibition activity against Setaria viridis. nih.gov

In the area of insecticides, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were synthesized and showed potent activity against lepidopteran pests, acting as insect growth modulators by inhibiting chitin (B13524) biosynthesis. nih.gov This indicates that the pyrazine scaffold can be effectively utilized to develop new insecticidal agents. The this compound core provides a template that could be functionalized to target specific enzymes or receptors in weeds or insects.

Table 3: Agricultural Chemical Activity of Selected Pyrazine and Related Derivatives

| Compound Class | Application | Target Organism | Activity | Reference |

| Phenylpyridine-containing pyrazole derivatives | Herbicide | Setaria viridis | 50% inhibition | nih.gov |

| N-(5-phenylpyrazin-2-yl)-benzamide derivatives | Insecticide | Lepidopteran pests | Potent activity | nih.gov |

Note: Data is for structurally related derivatives, not direct derivatives of this compound.

Lack of Specific Research Hinders Application of this compound in Molecular Probes and Sensors

The development of fluorescent and colorimetric sensors often relies on the strategic modification of a core chemical structure. The pyrazine ring system, with its electron-deficient nature, provides a valuable platform for creating molecules that exhibit changes in their photophysical properties upon interaction with specific analytes. For instance, various pyrazine derivatives have been successfully employed as "turn-on" fluorescent sensors for metal ions like aluminum (Al³⁺). These sensors typically operate on principles such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission.

However, the specific contributions of the bromo and phenylthio substituents at the 2 and 5 positions of the pyrazine ring in this compound for the development of molecular probes have not been explored in the available literature. The bromine atom could potentially serve as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the attachment of various recognition moieties or fluorophores. Similarly, the phenylthio group could influence the electronic properties of the pyrazine core and participate in analyte binding.

The absence of dedicated research on this compound in this context means there are no detailed findings on its use as a sensing platform. Consequently, data on its efficacy, such as selectivity, sensitivity, detection limits, and response mechanisms towards different analytes, remains uninvestigated. While the broader class of pyrazine compounds shows promise, the specific potential of this compound in the field of molecular probes and sensors is yet to be realized and documented in scientific research.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Phenylthio Pyrazine

Exploration of Undiscovered Reactivity and Transformative Potential of 2-Bromo-5-(phenylthio)pyrazine

The inherent reactivity of this compound, stemming from its electron-deficient pyrazine (B50134) ring and the presence of two distinct functional groups, opens up a vast landscape for chemical exploration. The bromine atom serves as a classical handle for a variety of cross-coupling reactions, while the phenylthio group offers opportunities for oxidation, substitution, and metal coordination.

Future research will likely focus on harnessing this dual reactivity for the construction of complex molecular architectures. The bromo substituent is an excellent leaving group, making it an ideal site for well-established transformations such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.net These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and amino functionalities, respectively, leading to a diverse library of novel pyrazine derivatives.

Beyond these established methods, the transformative potential of this compound lies in the exploration of more novel reaction pathways. This could include, for example, direct C-H activation at the pyrazine core, leveraging the directing-group capabilities of the existing substituents. Furthermore, the sulfur atom of the phenylthio group can be oxidized to sulfoxide (B87167) and sulfone, which in turn can act as leaving groups in nucleophilic aromatic substitution reactions, providing an alternative route to functionalization. The development of photoredox-catalyzed reactions involving this compound could also unlock new and previously inaccessible chemical space.

A summary of potential transformations is presented in Table 1.

Table 1: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-(phenylthio)pyrazines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-5-(phenylthio)pyrazines |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-(phenylthio)pyrazines |

| Oxidation | Oxidizing agent (e.g., m-CPBA) | 2-Bromo-5-(phenylsulfinyl)pyrazine, 2-Bromo-5-(phenylsulfonyl)pyrazine |

Sustainable Synthesis and Biocatalytic Approaches for this compound Derivatives

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable synthetic routes to this compound and its derivatives. nih.gov Future research is anticipated to move away from traditional, often harsh, synthetic methods towards greener alternatives.

One promising avenue is the exploration of biocatalysis. Enzymes such as lipases and transaminases have shown remarkable efficiency and selectivity in the synthesis of related heterocyclic compounds. nih.govnih.gov For instance, immobilized lipases like Lipozyme® TL IM have been successfully employed in the amidation of pyrazine esters, suggesting a potential biocatalytic route to amide derivatives of this compound. nih.gov Similarly, the use of transaminases for the synthesis of substituted pyrazines from α-diketones presents a green alternative to conventional chemical methods. nih.gov A novel biocatalytic approach for creating asymmetric pyrazines utilizes L-threonine dehydrogenase, which aligns with green chemistry principles by operating in mild, aqueous conditions. researchgate.net

In addition to biocatalysis, the principles of green chemistry can be applied to the chemical synthesis of this compound derivatives. This includes the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or flow chemistry), and catalytic systems that minimize waste and the use of hazardous reagents. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would also contribute to a more sustainable manufacturing process.

Integration into Advanced Functional Materials and Nanostructures Based on this compound

The unique electronic and structural properties of the pyrazine ring make it an attractive building block for advanced functional materials. rsc.org The presence of the phenylthio group in this compound introduces a sulfur atom that can interact with metal surfaces and nanoparticles, suggesting its potential use in the development of novel nanomaterials.

Future research could explore the incorporation of this compound into conjugated polymers for optoelectronic applications. Pyrazine-based materials have already shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport properties. rsc.org The bromo and phenylthio groups can be used as anchor points to polymerize the molecule or to tune its electronic properties through further functionalization.

Furthermore, the ability of the sulfur atom to bind to metal surfaces could be exploited in the fabrication of self-assembled monolayers (SAMs) on gold or other noble metal surfaces. Such SAMs could find applications in molecular electronics, sensing, and as anti-corrosion coatings. The integration of this compound into metal-organic frameworks (MOFs) is another exciting possibility, potentially leading to materials with tailored porosity and catalytic activity.

High-Throughput Screening for Novel Applications of this compound and its Analogs

High-throughput screening (HTS) is a powerful tool for the discovery of new applications for chemical compounds, particularly in the field of drug discovery. nih.gov The generation of a diverse library of this compound analogs, as discussed in section 7.1, would provide a rich source of molecules for HTS campaigns against a wide range of biological targets.

Given that pyrazine derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents, it is conceivable that analogs of this compound could exhibit interesting biological activities. researchgate.netnih.gov HTS assays could be employed to screen these compounds for their ability to inhibit specific enzymes, such as kinases or proteases, or to modulate the activity of cellular receptors. For example, novel pyrazoline analogues have been identified as potent inhibitors of human monoamine oxidase (hMAO) through a combination of molecular docking and in vitro screening. nih.gov

The results of such screening campaigns could identify lead compounds for the development of new therapeutic agents. The structure-activity relationship (SAR) data obtained from these studies would be invaluable for the rational design and optimization of more potent and selective drug candidates.

Synergistic Research Across Disciplines Utilizing this compound as a Bridge Molecule

The versatility of this compound makes it an ideal "bridge molecule" for fostering synergistic research across different scientific disciplines. Its potential applications span from fundamental organic synthesis to applied materials science and medicinal chemistry.

Collaborations between synthetic chemists, materials scientists, and biologists will be crucial for unlocking the full potential of this compound. For instance, synthetic chemists could focus on developing efficient and scalable routes to a diverse range of analogs. Materials scientists could then investigate the properties of these new molecules and their integration into advanced materials and devices. nih.gov Concurrently, biologists and pharmacologists could screen these compounds for novel biological activities and elucidate their mechanisms of action.

An example of such interdisciplinary synergy is the use of pyrazine bridges in the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs, where the performance of the device is directly related to the chemical structure of the emitter. nih.gov This highlights how the rational design of pyrazine-based molecules can lead to significant technological advancements.

The potential interdisciplinary applications of this compound and its derivatives are summarized in the table below.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Discipline | Potential Application |

|---|---|

| Medicinal Chemistry | Anticancer, antibacterial, antiviral agents |

| Materials Science | Organic electronics, sensors, functional coatings |

| Catalysis | Ligands for metal catalysts |

| Agrochemicals | Fungicides, insecticides |

Q & A

Q. Can this compound serve as a precursor for redox-active ligands in magnetic coordination polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.